
1,1'-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) is a chemical compound characterized by its unique structure, consisting of two 2,3-dimethylbenzene groups connected by an ethane-1,1-diyl bridge. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) typically involves the reaction of methylbenzene with ethylene in the presence of suitable catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts like palladium or platinum, and solvents such as dichloromethane or toluene. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts by facilitating the formation of transition states, thereby lowering the activation energy and increasing the reaction rate. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea): Known for its use in nonlinear optical properties and catalytic reactions.
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium): Utilized in crystal structure studies and as a catalyst in various organic transformations.
NHS-PEG2-SS-PEG2-NHS: Features a similar structure but with a longer polyethylene glycol chain, used in drug delivery and bioconjugation.
The uniqueness of 1,1’-(Ethane-1,1-diyl)bis(2,3-dimethylbenzene) lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
35464-49-4 |
|---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1-[1-(2,3-dimethylphenyl)ethyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-12-8-6-10-17(14(12)3)16(5)18-11-7-9-13(2)15(18)4/h6-11,16H,1-5H3 |
InChI-Schlüssel |
DQAZLNHCFTUZEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C2=CC=CC(=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


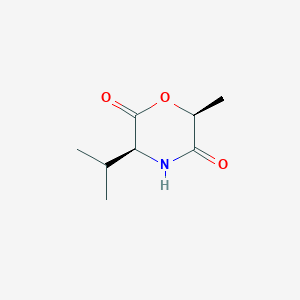
![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B14692285.png)
![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
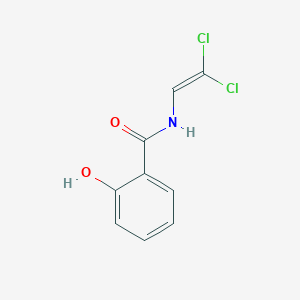

![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)

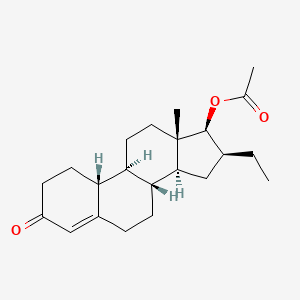
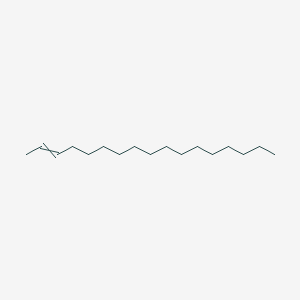
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
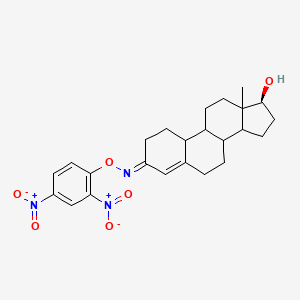
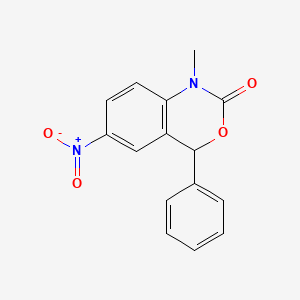
![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
